molecular formula C14H20N2O2 B7475225 N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide

N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide

Cat. No. B7475225
M. Wt: 248.32 g/mol
InChI Key: NFPQIPYLMQSXHQ-UHFFFAOYSA-N
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Description

N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide, commonly known as N-(3-methyl-4-acetamidophenyl) camphorquinone (MACQ), is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a photosensitive molecule that can be used in various applications, including photopolymerization, photoinitiator, and photochromic materials.

Mechanism of Action

The mechanism of action of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide involves the absorption of light energy, which leads to the formation of a reactive intermediate. This intermediate can then initiate the polymerization process or cause a change in the color of photochromic materials.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide. However, studies have shown that this compound is non-toxic and does not cause any adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide in lab experiments is its high photosensitivity. This compound can initiate polymerization reactions and cause color changes in photochromic materials at low light intensities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the use of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide in scientific research. One possible direction is the development of new photochromic materials that can be used in various applications, including sensors and optical devices. Another direction is the use of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide as a photoinitiator in the fabrication of 3D-printed structures. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
Conclusion
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide is a photosensitive compound that has gained significant attention in scientific research due to its various applications. The synthesis of this compound involves the reaction of camphorquinone with 4-acetamido-3-methylphenylboronic acid, catalyzed by palladium acetate and triphenylphosphine. N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide can be used as a photoinitiator in polymerization reactions and in the fabrication of photochromic materials. The mechanism of action of this compound involves the absorption of light energy, which leads to the formation of a reactive intermediate. Further research is needed to understand the potential applications of this compound in medicine and biotechnology.

Synthesis Methods

The synthesis of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide is a multi-step process that involves the reaction of camphorquinone with 4-acetamido-3-methylphenylboronic acid. This reaction is catalyzed by palladium acetate and triphenylphosphine, resulting in the formation of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide has been widely used in scientific research due to its photosensitivity properties. It can be used as a photoinitiator in polymerization reactions, where it absorbs light energy and initiates the polymerization process. This compound has also been used in the fabrication of photochromic materials, which change color upon exposure to light.

properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9-8-11(16-13(18)14(3,4)5)6-7-12(9)15-10(2)17/h6-8H,1-5H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPQIPYLMQSXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide

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